![molecular formula C11H10ClNO4 B1422413 Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate CAS No. 1221792-89-7](/img/structure/B1422413.png)
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate
Overview
Description
“Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is substituted with a chloromethyl group, a methoxy group, and a carboxylate ester group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, chloromethyl groups can be introduced through reactions with chlorinating agents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazole ring, with the various substituents attached at the 2, 5, and 7 positions. The exact geometry and conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl and carboxylate ester groups, both of which are functional groups that can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, the presence of the polar carboxylate ester group could influence its solubility in different solvents .Scientific Research Applications
Ring Expansion and Contraction
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate and similar compounds have been studied for their ability to undergo ring expansion and contraction reactions. For instance, methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rearranges to give methoxy- and cyano- derivatives, which further undergo acid-catalyzed ring contraction to produce different compounds like methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock et al., 1972).
Synthesis of Derivatives
The compound is used in the synthesis of various derivatives. For example, coupling of its trimethylsilyl derivative with other compounds followed by amination and deprotection processes leads to specific triazole carboxamides (Lin & Liu, 1984).
Role in Chemical Reactions
The role of methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate in chemical reactions is significant. For instance, in the presence of dimethyl acetylenedicarboxylate, it produces different compounds based on the reaction environment, highlighting the importance of water in such reactions (Castellani & Millini, 1984).
Pharmaceutical and Biological Applications
While avoiding specifics on drug usage and side effects, it is noted that derivatives of methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate show potential in various biological applications. For instance, certain derivatives exhibit antimicrobial activity (Balaswamy et al., 2012).
Application in Material Science
Derivatives of this compound are also explored in material science, particularly in the formation of nanofibers and microcrystals with potential applications as fluorescent nanomaterials (Ghodbane et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-15-6-3-7(11(14)16-2)10-8(4-6)13-9(5-12)17-10/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOWQQSPNNKIAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(chloromethyl)-5-methoxy-1,3-benzoxazole-7-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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